molecular formula C11H26N2 B091833 3-(Dibutylamino)propylamine CAS No. 102-83-0

3-(Dibutylamino)propylamine

Cat. No.: B091833
CAS No.: 102-83-0
M. Wt: 186.34 g/mol
InChI Key: KYCGURZGBKFEQB-UHFFFAOYSA-N
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Description

3-(Dibutylamino)propylamine is an organic compound with the molecular formula C11H26N2. It is a colorless to light yellow liquid with a boiling point of 205°C and a density of 0.827 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

3-(Dibutylamino)propylamine can be synthesized through several methods. One common synthetic route involves the reaction of N-(3-bromopropyl)phthalimide with dibutylamine at 140-150°C for 10 hours. This reaction produces N-(3-dibutylaminopropyl)phthalimide, which is then treated with hydrochloric acid to obtain this compound hydrochloride. The final product is obtained by neutralizing the hydrochloride salt with a base, yielding a 77-80% yield .

Chemical Reactions Analysis

3-(Dibutylamino)propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

    Condensation: It can participate in condensation reactions with carbonyl compounds to form imines or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and imines .

Scientific Research Applications

3-(Dibutylamino)propylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the development of drugs and as a building block for the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dibutylamino)propylamine involves its interaction with molecular targets and pathways. For example, in CO2 capture applications, it forms a carbamate with CO2, which can be regenerated at low temperatures due to its self-extraction properties. This mechanism involves the formation of strong hydrogen bonds between the products and water, leading to phase separation and efficient regeneration .

Comparison with Similar Compounds

3-(Dibutylamino)propylamine can be compared with other similar compounds such as:

  • 3-(Dimethylamino)-1-propylamine
  • 3-(Diethylamino)propylamine
  • N,N-Dimethylethylenediamine
  • 1-(2-Aminoethyl)piperazine

These compounds share similar structural features but differ in their alkyl substituents and chemical properties. This compound is unique due to its dibutyl groups, which impart specific physical and chemical properties, making it suitable for certain applications .

Properties

IUPAC Name

N',N'-dibutylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H26N2/c1-3-5-9-13(10-6-4-2)11-7-8-12/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCGURZGBKFEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059261
Record name 3-(Dibutylamino)propylamine
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Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N1,N1-dibutyl-
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CAS No.

102-83-0
Record name N1,N1-Dibutyl-1,3-propanediamine
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Record name 3-(Dibutylamino)propylamine
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Record name 3-(Dibutylamino)propylamine
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Record name 3-(Dibutylamino)propylamine
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Record name 3-aminopropyldibutylamine
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Record name 3-(DIBUTYLAMINO)PROPYLAMINE
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Customer
Q & A

Q1: What is the role of 3-(Dibutylamino)propylamine in enhancing electrochemiluminescence for SARS-CoV-2 detection?

A1: this compound (TDBA) acts as a co-reactant in electrochemiluminescence (ECL) systems. In a study focusing on SARS-CoV-2 nucleocapsid protein detection [], researchers utilized a novel approach to enhance ECL sensitivity. They exploited the hydrophobic cavity of β-cyclodextrin to create a β-cyclodextrin-Platinum nanoparticle composite (β-CD-Pt). This composite acted as a carrier for TDBA, effectively enriching its local concentration at the electrode surface. This localized enrichment significantly amplified the ECL signal, resulting in a highly sensitive detection method for the viral protein.

Q2: Can you elaborate on the chemical properties and structure of this compound?

A2: While the provided abstracts don't delve into detailed spectroscopic data, we can infer some key structural features. This compound is an aliphatic amine featuring a propylamine backbone with two butyl groups attached to the terminal nitrogen atom. This structure suggests a hydrophobic character due to the butyl chains and a potential for hydrogen bonding and electrostatic interactions due to the amine groups.

Q3: Beyond its role in ECL enhancement, has this compound been explored in other scientific applications?

A3: Yes, research indicates that this compound plays a role in accelerating reactions between amines and carbon dioxide []. This is particularly relevant in the context of carbon capture and utilization technologies. The study suggests that when this compound is present in microdroplets generated through electrospray ionization, it significantly boosts the conversion ratio of amines with carbon dioxide. This effect is attributed to the formation of carbon dioxide microbubbles within the droplets, providing a larger reactive interface and facilitating the conversion process.

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